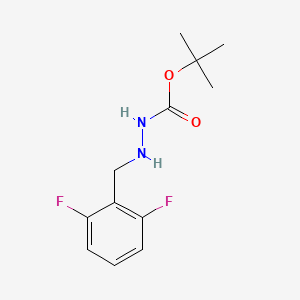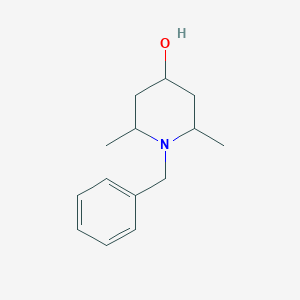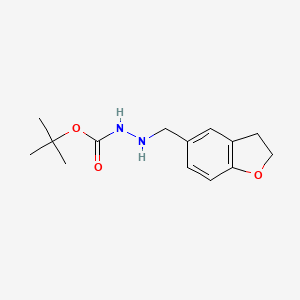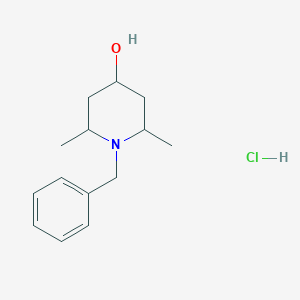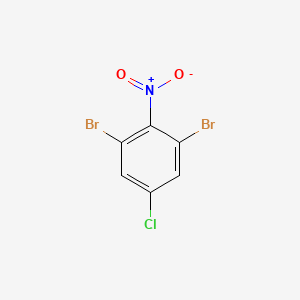
4-Amino-2-methylbutan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylbutan-2-ol hydrochloride (4-AMBHCl) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. As a derivative of 2-methylbutan-2-ol, 4-AMBHCl has a unique structure that makes it an interesting target for scientific research. It has been found to have useful properties in a variety of laboratory experiments and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-Amino-2-methylbutan-2-ol hydrochloride has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of other compounds and as a catalyst in organic reactions. In addition, it has been studied for its potential therapeutic applications, such as the treatment of hypertension and diabetes.
Mecanismo De Acción
4-Amino-2-methylbutan-2-ol hydrochloride is believed to act as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, 4-Amino-2-methylbutan-2-ol hydrochloride increases the levels of cAMP in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-Amino-2-methylbutan-2-ol hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, it has been found to increase the production of insulin, which can lead to improved glucose metabolism. Finally, it has been found to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-2-methylbutan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity level. In addition, it has a relatively low toxicity and is relatively stable in solution. However, it is important to note that 4-Amino-2-methylbutan-2-ol hydrochloride can be difficult to dissolve in certain solvents, and it is also sensitive to light and heat.
Direcciones Futuras
The potential future directions for research on 4-Amino-2-methylbutan-2-ol hydrochloride include further studies of its biochemical and physiological effects, its potential therapeutic applications, and its possible interactions with other drugs. In addition, further research could be conducted on its synthesis method and the development of new, more efficient synthesis methods. Finally, further studies could be conducted on its stability in solution and its potential interactions with other compounds.
Métodos De Síntesis
4-Amino-2-methylbutan-2-ol hydrochloride can be synthesized from 2-methylbutan-2-ol through a two-step process. The first step involves the formation of 4-amino-2-methylbutan-2-ol by the reaction of 2-methylbutan-2-ol with ammonia in the presence of an acid catalyst. The second step involves the conversion of 4-amino-2-methylbutan-2-ol to 4-Amino-2-methylbutan-2-ol hydrochloride by the addition of hydrochloric acid. The reaction is typically carried out at room temperature and yields a product with a purity of 95-98%.
Propiedades
IUPAC Name |
4-amino-2-methylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAWKXAXZHYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbutan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)

